(3-Benzyl-5-methyl-1,2-oxazol-4-yl)methanol
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Overview
Description
(3-Benzyl-5-methyl-1,2-oxazol-4-yl)methanol is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-5-methyl-1,2-oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . The reaction conditions often involve the use of polar solvents and specific catalysts to achieve high yields and regioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
(3-Benzyl-5-methyl-1,2-oxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can introduce various functional groups to the benzyl or methyl positions.
Scientific Research Applications
(3-Benzyl-5-methyl-1,2-oxazol-4-yl)methanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Benzyl-5-methyl-1,2-oxazol-4-yl)methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Uniqueness
(3-Benzyl-5-methyl-1,2-oxazol-4-yl)methanol is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its benzyl and methyl groups provide sites for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(3-benzyl-5-methyl-1,2-oxazol-4-yl)methanol |
InChI |
InChI=1S/C12H13NO2/c1-9-11(8-14)12(13-15-9)7-10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3 |
InChI Key |
DPXFFQBFVQBDQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)CC2=CC=CC=C2)CO |
Origin of Product |
United States |
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